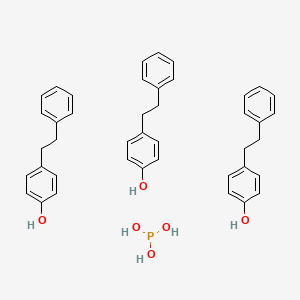

4-(2-Phenylethyl)phenol;phosphorous acid

Description

Properties

CAS No. |

10367-77-8 |

|---|---|

Molecular Formula |

C42H45O6P |

Molecular Weight |

676.8 g/mol |

IUPAC Name |

4-(2-phenylethyl)phenol;phosphorous acid |

InChI |

InChI=1S/3C14H14O.H3O3P/c3*15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;1-4(2)3/h3*1-5,8-11,15H,6-7H2;1-3H |

InChI Key |

CNBAOWJPZJQVKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.C1=CC=C(C=C1)CCC2=CC=C(C=C2)O.OP(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(2-Phenylethyl)phenol

4-(2-Phenylethyl)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a phenethyl substituent at the para position. It occurs naturally in plants such as Aquilaria malaccensis (agarwood) and Mimosa pudica , and has been synthesized via hydrogenation of trans-4-stilbenol followed by O-alkylation . This compound exhibits diverse biological activities, including antimicrobial properties and acetylcholinesterase inhibition (IC50 values for related compounds range from 11.76 μg/mL) .

Phosphorous Acid

Phosphorous acid (H3PO3) is a phosphorus-containing oxyacid widely used as a reagent in organic synthesis. Derivatives like phenylphosphonic dichloride and diethyl phosphonate esters are critical in synthesizing heterocycles, carbonic anhydrase inhibitors, and chromene derivatives . Its role in facilitating nucleophilic substitutions and esterifications is well-documented, particularly in reactions involving phenols and sulfur reagents .

Structural and Functional Analogues of 4-(2-Phenylethyl)phenol

Phenolic Derivatives

- 3-(2-Phenylethyl)phenol (3HDB): A positional isomer with the phenethyl group at the meta position. Unlike 4-(2-Phenylethyl)phenol, 3HDB shows reduced antioxidant activity but comparable antimicrobial effects .

- Lunularin (3-(4-hydroxyphenethyl)phenol): Contains an additional hydroxyl group on the phenethyl moiety, enhancing its solubility and bioactivity in plant defense mechanisms .

- Dihydropinosylvin (3-hydroxy-5-phenethylphenol): Features a hydroxyl group at the meta position and a phenethyl group, contributing to its antifungal properties .

Table 1: Key Phenolic Analogues and Their Properties

Phosphorous Acid and Its Derivatives

Phosphorus-Containing Compounds

- Phenylphosphonic Dichloride: Used to synthesize phenylphosphonate esters, which act as enzyme inhibitors (e.g., carbonic anhydrase) with IC50 values in the nanomolar range .

- Diethyl 4-Formylphenylphosphonate : A phosphonate ester with applications in Suzuki-Miyaura coupling reactions, yielding aldehydes for further functionalization .

- Phosphorous Oxychloride (POCl3) : A key reagent in synthesizing coumarin derivatives via Friedel-Crafts acylation .

Reactivity and Selectivity

Phosphorous acid derivatives exhibit higher electrophilicity compared to carboxylic acids, enabling efficient nucleophilic substitutions. For example, phenylphosphonic dichloride reacts with phenols to yield sulfonamide inhibitors with >95% purity , whereas phosphorous oxychloride facilitates the formation of 4-hydroxycoumarins in the presence of zinc chloride .

Q & A

Basic: What are the optimal methods for synthesizing 4-(2-Phenylethyl)phenol derivatives using phosphorous acid?

Methodological Answer:

Phosphorous acid (H₃PO₃) is a key reagent in synthesizing organophosphorus compounds. For 4-(2-Phenylethyl)phenol derivatives, the Arbuzov reaction is a common approach. This involves reacting alkyl halides or aryl halides with trialkyl phosphites (or derivatives) under controlled conditions. For example:

- Step 1 : React 4-(2-Phenylethyl)phenol with phosphorus trichloride (PCl₃) to form an intermediate phosphite ester.

- Step 2 : Hydrolyze the intermediate with water to yield the phosphonic acid derivative .

Key Considerations : - Use anhydrous solvents (e.g., toluene) to avoid side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) with eluents like ethyl acetate/hexane (7:3) .

Table 1 : Example Synthesis Conditions for Related Compounds

| Compound | Yield (%) | Solvent System | Reaction Time | Reference |

|---|---|---|---|---|

| Diphenyl (4-acetylphenyl)phosphonate | 76 | Ethyl acetate/hexane | 24h | |

| 4,4'-Biphenyldiphosphonic acid | 56–75 | Ethanol/ethyl acetate | 48h |

Basic: How can researchers characterize the structure and purity of 4-(2-Phenylethyl)phenol-phosphorous acid derivatives?

Methodological Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and ethyl/phenylethyl groups (δ 1.2–2.8 ppm).

- ³¹P-NMR : Detect phosphorus environments (δ 0–30 ppm for phosphonates; δ −5–10 ppm for phosphorous acid derivatives) .

- Infrared (IR) Spectroscopy : Confirm P=O stretching (~1200 cm⁻¹) and P-O-C bonds (~1050 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅O₃P at m/z 262.08) .

Data Interpretation Tip : Compare spectral data with structurally similar compounds (e.g., phenylphosphonic acid, C₆H₇O₃P; δ 7.5–8.0 ppm in ¹H-NMR) .

Advanced: How does the tautomeric equilibrium of phosphorous acid influence its reactivity in synthesizing 4-(2-Phenylethyl)phenol derivatives?

Methodological Answer:

Phosphorous acid exists in equilibrium between HPO(OH)₂ (major) and H₂PO(OH) (minor) tautomers (Figure 1). This impacts reactivity:

- Reductive Capacity : The HPO(OH)₂ tautomer acts as a stronger reducing agent, facilitating deoxygenation reactions in arylphosphonate synthesis .

- Acidity : The binary acid nature (pKa1 = 1.1) enhances proton donation, critical for esterification with phenolic hydroxyl groups .

Experimental Design : - Use deuterated solvents (e.g., D₂O) to stabilize tautomers for NMR analysis.

- Optimize pH (pH 2–4) to favor the HPO(OH)₂ tautomer during synthesis .

Advanced: How can researchers resolve contradictions in reported yields for phosphorous acid-mediated reactions?

Methodological Answer:

Yield discrepancies often arise from:

Moisture Sensitivity : Phosphorous acid is hygroscopic; trace water hydrolyzes intermediates. Use Schlenk-line techniques for moisture-sensitive steps .

Reagent Stoichiometry : Excess PCl₃ (1.5–2.0 eq.) improves conversion but risks side reactions (e.g., over-phosphorylation) .

Temperature Control : Exothermic hydrolysis of PCl₃ requires cooling (0–5°C) to prevent decomposition .

Case Study :

- Diphenyl phosphonate synthesis : Yields dropped from 76% to 50% when reaction temperatures exceeded 25°C .

Advanced: What catalytic applications exist for 4-(2-Phenylethyl)phenol-phosphorous acid complexes in materials science?

Methodological Answer:

These compounds show promise in:

- Metal-Organic Frameworks (MOFs) : Phosphonic acid groups in MIL-101(Cr)-NH₂ enhance Lewis acidity for catalytic oxidation of pyrazole derivatives .

- Coordination Chemistry : The biphenyl backbone stabilizes metal complexes (e.g., Cu²⁺, Fe³⁺) for redox catalysis .

Experimental Protocol : - MOF Synthesis : React 4,4'-biphenyldiphosphonic acid with Cr(NO₃)₃ in DMF at 100°C for 24h .

- Catalytic Testing : Use pyrano[2,3-c]pyrazole synthesis as a model reaction; monitor conversion via GC-MS .

Basic: What are the stability challenges of phosphorous acid in long-term storage?

Methodological Answer:

Phosphorous acid decomposes under heat (>200°C) or prolonged exposure to air:

- Decomposition Products : Phosphine (PH₃) and phosphoric acid (H₃PO₄), detectable via ³¹P-NMR (δ −18 ppm for PH₃) .

- Storage Recommendations :

Advanced: How do phosphorous acid derivatives interact with biomolecules, and what analytical methods are used?

Methodological Answer:

Phosphonic acid groups bind to metal ions (e.g., Ca²⁺) and enzymes (e.g., phosphatases). Key studies include:

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for Ca²⁺ (reported Kd = 10⁻⁴ M for phenylphosphonic acid) .

- X-ray Crystallography : Resolve coordination geometries in enzyme-inhibitor complexes .

Research Gap : Limited data on 4-(2-Phenylethyl)phenol derivatives; prioritize structural analogs (e.g., biphenyldiphosphonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.